Lithium cobalt(III) oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cathode Material for Lithium-Ion Batteries

One of the most prominent research applications of LiCoO₂ is its use as a cathode material in lithium-ion batteries. LiCoO₂ offers several advantages for this purpose, including:

- High theoretical specific capacity: This indicates the amount of charge that can be stored per unit mass of the material, which translates to potentially longer battery life. [Source: US Department of Energy, Vehicle Technologies Office: ]

- Good cycling stability: This refers to the ability of the material to maintain its performance over numerous charge and discharge cycles, crucial for battery longevity. [Source: National Renewable Energy Laboratory: ]

- Safety concerns: LiCoO₂ can be thermally unstable, particularly at high temperatures, which can pose safety risks. [Source: ScienceDirect: ]

- Cost: Cobalt is a relatively expensive element, which can contribute to the higher cost of LiCoO₂-based batteries compared to some alternative materials. [Source: Benchmark Mineral Intelligence: ]

Researchers are actively exploring strategies to address these limitations, such as doping LiCoO₂ with other elements or developing alternative cathode materials with comparable performance but improved safety and cost profiles.

Understanding Li-ion Battery Mechanisms

LiCoO₂ serves as a model material for researchers to understand the fundamental mechanisms occurring within lithium-ion batteries. By studying the behavior of LiCoO₂ during charge and discharge cycles, scientists can gain valuable insights into:

- Lithium ion mobility: This refers to the movement of lithium ions within the electrode material, which is essential for battery operation. [Source: Royal Society of Chemistry: ]

- Electrode-electrolyte interactions: These interactions determine the efficiency and stability of the battery, and studying them in LiCoO₂ systems can inform the development of improved electrolytes. [Source: National Library of Medicine: ]

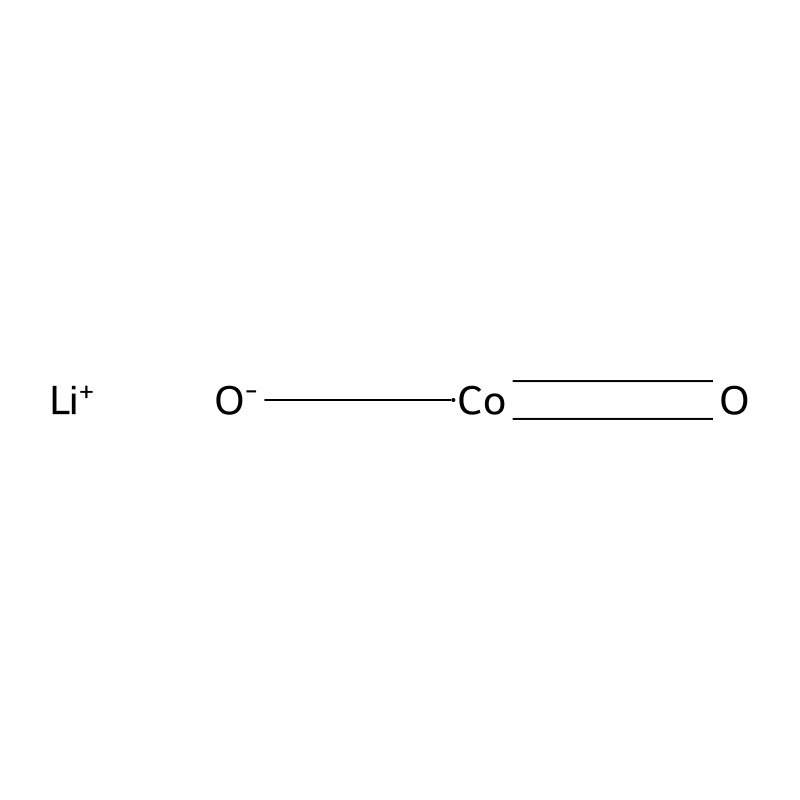

Lithium cobalt(III) oxide has the chemical formula and is characterized as a dark blue or bluish-gray crystalline solid. The compound consists of layers of lithium ions intercalated between cobalt and oxygen layers. The cobalt exists predominantly in the +3 oxidation state, which is crucial for its electrochemical properties. The structure features a layered arrangement where lithium ions occupy octahedral sites between cobalt-oxygen octahedra, allowing for efficient lithium ion movement during battery operation .

In lithium-ion batteries, LiCoO₂ functions as a cathode material. During charging, lithium ions are reversibly extracted from the layered structure, allowing electrons to flow through the external circuit. Conversely, during discharge, lithium ions are reintroduced into the LiCoO₂ structure, generating electricity.

Lithium cobalt(III) oxide is considered a hazardous material due to several factors:

- Toxicity: Cobalt is a toxic metal, and exposure to LiCoO₂ dust can cause respiratory problems [].

- Flammability: LiCoO₂ can react with combustible materials and may ignite upon exposure to high temperatures [].

- Reactivity: LiCoO₂ can react with water to release lithium hydroxide, a corrosive substance [].

In lithium-ion batteries, lithium cobalt(III) oxide functions as the cathode material. During the discharge process, lithium ions are released from the anode (typically graphite) and intercalate into the lithium cobalt oxide structure. The half-reaction at the cathode can be represented as:

Conversely, during charging, lithium ions de-intercalate from the structure, and cobalt is oxidized to the +4 state:

These reactions illustrate the reversible nature of lithium ion insertion and extraction that underpins battery functionality .

Lithium cobalt(III) oxide can be synthesized through several methods:

- Solid-State Reaction: A common method involves mixing lithium carbonate () with cobalt(II,III) oxide () or metallic cobalt at elevated temperatures (600–900 °C) under an oxygen atmosphere.

- Hydrothermal Synthesis: This method utilizes high-pressure water solutions to facilitate the reaction between lithium and cobalt precursors at elevated temperatures.

- Sol-Gel Method: In this technique, metal acetates (e.g., lithium acetate and cobalt acetate) are mixed in a solution that is then evaporated to form a gel. This gel is subsequently heated to produce lithium cobalt oxide.

Each method influences the particle size and morphology of the final product, which can affect its performance in battery applications .

Lithium cobalt(III) oxide is primarily used as a cathode material in lithium-ion batteries due to its high energy density and stable cycling performance. Its advantages include:

- High Voltage: It operates at a nominal voltage of about 3.7 V.

- Energy Density: Provides significant energy storage capabilities.

- Stability: The layered structure allows for stable cycling over many charge-discharge cycles.

Beyond batteries, it finds applications in ceramics and as a catalyst in various

Research into the interactions of lithium cobalt(III) oxide with other materials is crucial for improving battery performance. Studies have focused on:

- Doping: Introducing elements such as nickel or manganese to enhance conductivity and thermal stability.

- Exfoliation Techniques: Investigating methods to create nanosheets from lithium cobalt oxide for improved electrochemical properties.

These studies aim to address limitations such as thermal instability and capacity fading over time .

Lithium cobalt(III) oxide shares similarities with several other compounds used in battery technology. Key comparisons include:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Lithium nickel manganese oxide | Improved thermal stability and lower cost | |

| Lithium iron phosphate | Excellent thermal stability; lower energy density | |

| Lithium manganese oxide | High rate capability; less expensive than LiCoO₂ |

Lithium cobalt(III) oxide is unique due to its high energy density and voltage but faces challenges related to cost and thermal stability compared to these alternatives .

Lithium cobalt(III) oxide (LiCoO₂), a layered lithium transition-metal oxide, emerged as a pivotal cathode material in the 1980s through collaborative research between John B. Goodenough at Oxford University and Koichi Mizushima at the University of Tokyo. Their work built on earlier efforts by M. Stanley Whittingham, who explored lithium intercalation in titanium disulfide (TiS₂), but faced challenges with stability and safety.

Key Breakthroughs

- Structural Insights: Mizushima and Goodenough demonstrated that LiCoO₂’s α-NaFeO₂ crystal structure enabled reversible lithium-ion intercalation while maintaining electrochemical stability.

- Voltage Advantages: The material exhibited a higher working voltage (~4.0 V vs. Li+/Li) compared to sulfide-based cathodes, doubling energy density potential.

- Cobalt Oxidation States: Co³⁺ in LiCoO₂ could oxidize to Co⁴⁺ during charging, enabling lithium extraction without structural collapse.

Early Challenges

- Synthesis Complexity: Initial preparation required high-temperature calcination (600–900°C) of lithium carbonate and cobalt oxides, limiting scalability.

- Cathode Limitations: Only ~50% of lithium could be reversibly cycled without inducing phase transitions or oxygen loss.

Table 1: Early Performance Metrics of LiCoO₂ vs. Competing Cathodes

| Parameter | LiCoO₂ (1980s) | TiS₂ (1970s) |

|---|---|---|

| Theoretical Capacity | 274 mAh/g | ~250 mAh/g |

| Practical Capacity | ~140 mAh/g | ~100 mAh/g |

| Working Voltage | ~4.0 V | ~2.0 V |

| Cycle Stability | Moderate | Poor |

Evolution as Dominant Cathode Material in Portable Electronics

LiCoO₂’s sustained dominance stems from its unique combination of energy density, reliability, and adaptability to miniaturization trends.

Competitive Advantages

- High Compacted Density: ~4.2 g/cm³, enabling smaller devices with equivalent energy storage.

- Cycle Stability: Retains >80% capacity after 500 cycles at 4.2 V, critical for consumer electronics.

- Cost-Effective Synthesis: Modern methods (e.g., citric acid-assisted calcination) reduce production costs.

Adaptive Innovations

- Surface Modifications: Coating with Al₂O₃ or MgO mitigated oxygen release at high voltages.

- Doping Strategies: Concurrent La/Al doping increased c-axis spacing, enhancing lithium diffusivity and capacity to 190 mAh/g.

Challenges and Rivals

- Thermal Instability: Oxygen evolution above 130°C risked thermal runaway, requiring strict voltage limits.

- Ni-Rich Alternatives: NCM/NCA cathodes offered higher capacities but faced cobalt sustainability concerns.

Table 3: Performance Comparison of LiCoO₂ vs. Modern Cathodes

| Metric | LiCoO₂ (2020s) | NCM811 | LFP (LiFePO₄) |

|---|---|---|---|

| Capacity (mAh/g) | 165–190 | 160–180 | 170 |

| Voltage Range (V) | 3.0–4.35 | 3.0–4.3 | 2.5–3.8 |

| Cycle Life (500 cycles) | 80–85% | 75–80% | 95–98% |

| Cost (USD/kg) | High | Moderate | Low |

Layered Structure Analysis and Research Significance

LiCoO₂ crystallizes in a trigonal system (space group R-3m) with a layered α-NaFeO₂-type structure [1] [3]. Oxygen atoms form a hexagonal close-packed (HCP) lattice, where cobalt ions occupy octahedral sites within CoO₂ layers, alternating with lithium ions in interlayer gaps [1]. This arrangement creates a two-dimensional diffusion pathway for lithium ions, critical for high-rate electrochemical performance.

Table 1: Crystallographic Parameters of LiCoO₂

| Parameter | Value | Source |

|---|---|---|

| Lattice constant a | 2.8178 ± 0.0001 Å | [3] |

| Lattice constant c | 14.0621 ± 0.0004 Å | [3] |

| Cell volume | 96.694 ± 0.006 ų | [3] |

| Co-O bond length | 1.93 Å | [1] |

The interlayer spacing (~6.9 Å) facilitates lithium-ion mobility while maintaining structural coherence during cycling [1]. High-temperature synthesis produces the electrochemically active HT-LiCoO₂ phase, whereas low-temperature methods yield less-ordered variants with reduced capacity [1]. The CoO₂ slabs exhibit strong covalent bonding, while the Li layers maintain ionic character, creating anisotropic mechanical and electronic properties [4].

Lithium Intercalation/Deintercalation Mechanisms

Electrochemical extraction of lithium from LiCoO₂ proceeds via a topotactic reaction:

$$ \text{LiCoO}2 \leftrightarrow \text{Li}{1-x}\text{CoO}_2 + x\text{Li}^+ + xe^- $$

X-ray photoelectron spectroscopy (XPS) studies demonstrate concurrent oxidation of cobalt (Co³⁺ → Co⁴⁺) and oxygen (O²⁻ → O⁻) during delithiation, disproving earlier models of exclusive oxygen participation [4]. The Co 2p₃/₂ peak shifts from 779.8 eV (LiCoO₂) to 780.9 eV (CoO₂), while O 1s binding energy increases by 0.7 eV, confirming dual redox activity [4].

Lithium diffusion occurs through vacancy-mediated hopping with an activation energy of 0.25–0.35 eV, as validated by density functional theory (DFT) [2]. The diffusion coefficient (D_{Li}) ranges from 10⁻¹⁰ to 10⁻⁸ cm²/s, depending on lithium content and crystallographic orientation [7]. At x > 0.5 in Li₁₋ₓCoO₂, lithium vacancies order into superlattices, creating periodic potential barriers that reduce ionic mobility [7].

Phase Transition Phenomena During Electrochemical Cycling

Order-Disorder Transitions

Delithiation induces a reversible hexagonal (O3) to monoclinic (H1-3) transition at x ≈ 0.5 in Li₁₋ₓCoO₂ [7]. This order-disorder transition arises from lithium/vacancy ordering within the 2D layers, evidenced by splitting of (015) XRD peaks into two components at 4.1–4.2 V vs Li/Li⁺ [7]. The monoclinic phase (C2/m symmetry) exhibits reduced Li⁺ diffusivity due to distorted octahedral sites, creating kinetic bottlenecks during high-rate cycling [5].

H1-3 Transition Research

The H1-3 phase represents a hybrid structure with alternating O3 and O1 stacking sequences along the c-axis [5]. Operando X-ray diffraction reveals this metastable phase forms during fast charging (>2C rates), characterized by a unique (003) peak at 18.5° 2θ (Cu Kα) [6]. DFT calculations attribute its stability to reduced interlayer repulsion when hydrated alkali cations (Na⁺, K⁺) occupy vacant lithium sites [2].

Formation of O1 Phase at Deep Delithiation

At extreme delithiation (x > 0.75), the structure transforms to an O1 phase with hexagonal oxygen stacking (ABAB sequence) [6]. This high-voltage phase (>4.6 V) shows 12% c-axis contraction (14.06 → 12.34 Å) and 1.8% a-axis expansion, inducing tensile strain in CoO₂ slabs [5]. Oxygen loss becomes significant (δ ≈ 0.12 in CoO₂₋δ), creating oxygen vacancies that degrade cycle stability [6].

Theoretical Modeling of Electronic Structure

Density Functional Theory Applications

DFT+U calculations (U_{eff} = 3.5 eV) reproduce the experimental bandgap (2.7 eV) and identify hybridized Co 3d-O 2p states near the Fermi level [2]. Charge density analysis reveals lithium extraction increases Co-O covalency by 18%, while oxygen hole states localize on apical oxygen atoms [4]. Projected density of states (PDOS) shows the t₂g⁶ configuration of Co³⁺ evolves to t₂g⁴e_g¹ in Co⁴⁺ during delithiation [2].

Computational Analysis of Charge Distribution

Bader charge analysis quantifies electron transfer during delithiation:

- Co: +1.03e (LiCoO₂) → +1.67e (CoO₂)

- O: −1.12e → −0.89e

- Li: +0.85e → removed [4]

The charge deficit distributes unevenly, with 65% localized on cobalt and 35% on oxygen, explaining the dual redox activity [4]. Charge transfer between adjacent CoO₂ layers becomes significant at x > 0.75, facilitating interlayer oxygen-oxygen interactions that precede oxygen evolution [2].

High-Temperature Synthetic Routes

Traditional high-temperature solid-state synthesis remains the predominant industrial method for producing lithium cobalt(III) oxide [1] [2] [3]. The conventional approach involves heating stoichiometric mixtures of lithium carbonate and cobalt carbonate or cobalt oxide at temperatures between 800-900°C for extended periods of 10-24 hours [1] [2]. This method typically follows the reaction: Li₂CO₃ + Co₃O₄ → 2LiCoO₂ + CO₂ + ½O₂, conducted under continuous oxygen flow to ensure complete oxidation of cobalt to the trivalent state [1].

The high-temperature route produces lithium cobalt(III) oxide with the desired rhombohedral layered structure (R-3m space group) directly, characterized by crystallite sizes ranging from 100-500 nanometers [1]. Research has demonstrated that temperatures exceeding 800°C are essential for achieving the thermodynamically stable layered polymorph while avoiding the formation of the low-temperature spinel phase [4] [1]. Industrial implementations typically employ multiple heating cycles with intermediate grinding to ensure compositional homogeneity and complete phase formation [3].

Advanced high-temperature methodologies include microwave-assisted solid-state synthesis, which significantly reduces processing time to approximately 20 minutes while maintaining temperatures of 600-800°C [5]. This approach leverages microwave heating to achieve rapid and uniform temperature distribution, resulting in enhanced reaction kinetics and improved product homogeneity [5]. The microwave-assisted method produces lithium cobalt(III) oxide with crystallite sizes of 30-100 nanometers and demonstrates excellent electrochemical performance comparable to conventional synthesis routes [5].

Low-Temperature Synthesis Strategies

Low-temperature solid-state synthesis represents a significant advancement in energy-efficient production of lithium cobalt(III) oxide. The hydroflux process, pioneered by researchers at Hokkaido University, demonstrates the feasibility of synthesizing layered lithium cobalt(III) oxide at temperatures as low as 300°C within 30 minutes [6] [7] [8]. This revolutionary approach utilizes cobalt hydroxide and lithium hydroxide as starting materials, with sodium or potassium hydroxide as additives to create a molten hydroxide flux that accelerates lithium cobalt(III) oxide formation [6] [7].

The mechanism underlying low-temperature synthesis involves the formation of molten mixed hydroxide systems containing water molecules, which significantly accelerate the crystallization process [6] [7]. Research indicates that the presence of water molecules in the starting materials substantially improves the crystallinity of the final product, with the molten hydroxides acting as a reaction medium that dissolves cobalt species and facilitates rapid crystal growth [6] [7]. This approach produces lithium cobalt(III) oxide with crystallite sizes exceeding 1000 nanometers and demonstrates electrochemical performance comparable to conventional high-temperature synthesis [6] [7].

Solution-Based Methodologies

Sol-Gel Processing Research

Sol-gel processing represents a versatile and widely investigated solution-based approach for synthesizing lithium cobalt(III) oxide with controlled stoichiometry and morphology [10] [11] [12] [13]. The sol-gel method involves the formation of colloidal sols through hydrolysis and condensation reactions, followed by gelation and thermal treatment to produce the desired oxide phase [10] [12]. Research has demonstrated that various chelating agents, including citric acid, polyacrylic acid, and ethylene glycol, can be employed to control the sol-gel process and influence the final product characteristics [10] [12] [13].

Citric acid-based sol-gel synthesis utilizes the Pechini method, where cobalt acetate tetrahydrate and lithium hydroxide are dissolved in water-ethanol mixtures, followed by pH adjustment to 7.0 and gel formation at 90°C [10]. The resulting gel undergoes calcination at 450°C for 5 hours to produce lithium cobalt(III) oxide with controlled particle size and morphology [10]. This approach yields products with surface areas of 5-15 m²/g and crystallite sizes of 15-50 nanometers [10] [12].

Advanced sol-gel methodologies include the use of polyacrylic acid as a chelating agent, which enables the formation of thin films through spin-coating processes [11]. This technique produces nano-structured lithium cobalt(III) oxide thin films with enhanced density and homogeneity compared to conventional sol-gel approaches [11]. The optimization of sol-gel conditions, including calcination temperature, chelating agent molecular weight, and precursor molar ratios, significantly influences the final product properties [11] [12].

Co-precipitation Approaches

Co-precipitation synthesis offers advantages in terms of compositional control and scalability for lithium cobalt(III) oxide production [14] [15] [16]. The method involves the simultaneous precipitation of lithium and cobalt species from solution, followed by thermal treatment to form the desired oxide phase [14] [16]. Research has demonstrated that co-precipitation can achieve atomic-level mixing of precursors, resulting in improved homogeneity and electrochemical performance [14].

Modified co-precipitation approaches utilize carbonate precursors to reduce synthesis temperatures and environmental impact [14]. The process involves dissolving lithium carbonate, nickel carbonate, manganese carbonate, and cobalt carbonate in oxalic acid solutions, followed by controlled precipitation and calcination [14]. This method produces lithium cobalt(III) oxide with specific capacities exceeding 200 mAh/g and demonstrates excellent electrochemical stability [14].

Advanced co-precipitation strategies include modulated co-precipitation systems for aluminum-doped lithium cobalt(III) oxide synthesis [15]. This approach involves the initial formation of aluminum-hybrid cobalt carbonates, followed by pre-sintering to produce aluminum-hybrid cobalt oxides, and final lithiation to obtain uniformly doped products [15]. The modulated co-precipitation method enables precise control of dopant distribution and concentration, resulting in enhanced high-voltage performance [15].

Hydrothermal Synthesis Investigations

Hydrothermal synthesis enables the formation of lithium cobalt(III) oxide at relatively low temperatures under controlled pressure and pH conditions [17] [18] [19] [20]. This method typically involves the reaction of cobalt hydroxide precursors with lithium hydroxide in aqueous solutions at temperatures of 220-240°C for 12-48 hours [17] [18]. The hydrothermal approach offers unique advantages in terms of morphology control and the ability to produce materials with specific crystalline orientations [17] [18].

Research investigations have demonstrated that stirring conditions during hydrothermal synthesis significantly influence particle morphology and size distribution [17] [18]. Under static conditions, hexagonal plate-shaped crystals with clear facets are obtained, while increasing stirring speeds result in the formation of irregularly shaped crystals and reduced particle sizes [17] [18]. The hydrothermal method produces lithium cobalt(III) oxide with surface areas of 10-40 m²/g and enables the synthesis of materials with controlled aspect ratios [17] [18].

Advanced hydrothermal methodologies include the use of plate-like alpha-cobalt hydroxide precursors to produce oriented lithium cobalt(III) oxide structures [17] [18]. This approach leverages topological reactions to maintain the precursor morphology during the synthesis process, resulting in materials with enhanced lithium ion conduction properties [17] [18]. The hydrothermal synthesis of lithium cobalt(III) oxide demonstrates superior electrochemical performance compared to conventional high-temperature methods, particularly in terms of cycling stability and rate capability [17] [18].

Advanced Synthesis Techniques

Combustion Synthesis Using Various Fuels

Combustion synthesis represents a rapid and cost-effective approach for producing lithium cobalt(III) oxide through exothermic redox reactions between metal nitrates and organic fuels [21] [22] [23]. The method involves the controlled combustion of precursor solutions containing lithium and cobalt nitrates mixed with organic fuels such as urea, glycine, glucose, or citric acid [21] [22] [23]. Research has demonstrated that fuel selection significantly influences the combustion characteristics, particle morphology, and electrochemical properties of the resulting lithium cobalt(III) oxide [21] [23].

Urea-based combustion synthesis utilizes the high nitrogen content of urea to provide both fuel and gas-generating properties during combustion [21] [23]. The synthesis involves dissolving lithium nitrate and cobalt nitrate in stoichiometric proportions with urea, followed by ignition at 350-400°C [21] [23]. This approach produces lithium cobalt(III) oxide with narrow particle size distributions of 20-60 nanometers and requires post-combustion annealing at 600-850°C to achieve the desired layered structure [21] [23].

Glycine-fueled combustion synthesis demonstrates superior performance in terms of product homogeneity and electrochemical properties [21] [23]. The amino acid fuel provides controlled combustion kinetics and produces lithium cobalt(III) oxide with very narrow particle size distributions of 15-40 nanometers [21] [23]. Research indicates that glycine-based synthesis yields materials with discharge capacities of 130-160 mAh/g and excellent cycling stability [21] [23].

Glucose and citric acid fuels offer alternative combustion characteristics, with glucose providing controlled particle growth and citric acid enabling chelation effects during synthesis [21] [23]. The combination of citric acid and glycine fuels has been demonstrated to slow combustion rates and reduce gas evolution, making the process more suitable for large-scale production [21].

Aerosol Spray Pyrolysis

Aerosol spray pyrolysis represents a highly scalable and continuous synthesis method for producing lithium cobalt(III) oxide with controlled morphology and composition [24] [25] [26]. The process involves the atomization of precursor solutions into fine droplets, followed by thermal decomposition and oxidation in a high-temperature reactor [24] [25]. Research has demonstrated that aerosol spray pyrolysis can produce lithium cobalt(III) oxide with specific morphologies depending on the precursor chemistry and processing conditions [24] [25].

Nitrate-based aerosol spray pyrolysis utilizes lithium nitrate and cobalt nitrate precursors to produce hollow spherical particles with high crystallinity [24] [25]. The synthesis typically involves spray pyrolysis at temperatures of 600-1000°C, with optimal conditions identified at 775°C for 1 hour of annealing [24] [25]. This approach yields lithium cobalt(III) oxide with discharge capacities approaching 179 mAh/g and demonstrates excellent electrochemical performance [24] [25].

Acetate-based aerosol spray pyrolysis produces particles with irregular morphologies and different electrochemical characteristics compared to nitrate precursors [24] [25]. The acetate route typically requires lower synthesis temperatures of 750°C with extended annealing times of 3 hours to achieve optimal phase formation [24] [25]. Research indicates that acetate-derived materials exhibit discharge capacities of 136 mAh/g, lower than nitrate-based synthesis but with different morphological advantages [24] [25].

Advanced aerosol spray pyrolysis techniques include the use of flame-assisted spray pyrolysis, which can achieve synthesis temperatures exceeding 1000°C and produce materials with enhanced crystallinity [27] [28]. This approach enables the direct formation of layered lithium cobalt(III) oxide without extensive post-treatment requirements [27] [28].

Solvothermal Precipitation Processes

Solvothermal synthesis enables the formation of lithium cobalt(III) oxide at low temperatures using organic solvents under controlled pressure conditions [29] [30] [31]. This method offers unique advantages in terms of morphology control and the ability to access metastable phases that cannot be obtained through conventional synthesis routes [29] [30]. Research has demonstrated that solvothermal conditions can produce lithium cobalt(III) oxide with novel compositions and structures at temperatures as low as 150°C [30].

Microwave-assisted solvothermal synthesis represents an advanced approach that combines the benefits of solvothermal conditions with rapid microwave heating [29]. This method has been successfully applied to synthesize multiple polymorphs of lithium cobalt phosphate, demonstrating the versatility of solvothermal approaches for complex oxide systems [29]. The microwave-assisted method operates at temperatures of 260°C and produces materials with controlled crystal structures and morphologies [29].

Organic solvent-based solvothermal synthesis utilizes various organic media to control the chemical environment during lithium cobalt(III) oxide formation [30] [31]. Research has shown that solvent selection significantly influences the final product morphology, with different solvents producing materials with distinct nanocrystal shapes and sizes [30]. The solvothermal approach produces lithium cobalt(III) oxide with surface areas of 20-80 m²/g and enables the synthesis of materials with controlled defect structures [30].

Morphology-Controlled Synthesis Research

Nanoplate Formation Studies

Nanoplate formation research focuses on the controlled synthesis of lithium cobalt(III) oxide with anisotropic morphologies that enhance electrochemical performance through improved lithium ion transport [32] [33] [34]. The development of nanoplate structures leverages the layered crystal structure of lithium cobalt(III) oxide to create materials with high aspect ratios and exposed crystallographic facets that facilitate rapid lithium ion diffusion [32] [33].

Hydrothermal nanoplate formation utilizes controlled pH and temperature conditions to promote anisotropic crystal growth [32]. Research has demonstrated that the transformation from cobalt oxyhydroxide to lithium cobalt(III) oxide occurs through a dissolution-recrystallization mechanism, where the dissolution step is rate-determining [32]. The synthesis produces disk-shaped nanoparticles with controllable anisotropy depending on the synthesis temperature, with higher temperatures yielding more isotropic morphologies [32].

Template-directed nanoplate synthesis employs various templates to control the growth of lithium cobalt(III) oxide crystals with specific orientations [33]. Research has shown that the use of spherical templates can produce single-crystalline materials with controlled shapes, while nanoplate templates enable the formation of materials with enhanced surface area and exposed active facets [33]. The template-directed approach produces lithium cobalt(III) oxide with thicknesses of 200-500 nanometers and aspect ratios of 5-25 [33].

Advanced nanoplate formation strategies include surfactant-assisted synthesis, where specific surfactants are employed to control crystal growth directions and produce uniform nanoplate morphologies [33]. This approach enables the synthesis of materials with highly exposed facets that facilitate rapid lithium ion transport and enhanced electrochemical performance [33].

Fine Particle Synthesis Methodologies

Fine particle synthesis research aims to produce lithium cobalt(III) oxide with controlled particle size distributions and enhanced surface areas for improved electrochemical performance [23] [35] [36]. The development of fine particle synthesis methods addresses the need for materials with optimal particle sizes that balance surface area, conductivity, and structural stability [23] [35].

Microemulsion-based fine particle synthesis utilizes water-in-oil microemulsions to control nucleation and growth processes [35]. Research has demonstrated that the cationic concentration of the aqueous phase significantly affects micelle sizes and the resulting particle size distribution [35]. The microemulsion method produces nanosized and well-dispersed lithium cobalt(III) oxide particles with surface areas of 15-80 m²/g and controlled morphologies [35].

Combustion-based fine particle synthesis employs various fuel combinations to control particle size and morphology [23]. Research indicates that fuel selection significantly influences the final particle characteristics, with glucose fuel producing particles with controlled size distributions in the range of 20-100 nanometers [23]. The combustion approach enables rapid synthesis with processing times of minutes rather than hours [23].

Controlled nucleation methodologies focus on manipulating the nucleation and growth kinetics to produce monodisperse fine particles [36]. These approaches typically involve controlling the concentration of precursors, reaction temperature, and solution chemistry to achieve uniform particle size distributions [36]. Research has demonstrated that controlled nucleation can produce lithium cobalt(III) oxide with narrow size distributions and enhanced electrochemical performance [36].

| Synthesis Method | Temperature (°C) | Time (hours) | Crystallite Size (nm) | Surface Area (m²/g) | Discharge Capacity (mAh/g) |

|---|---|---|---|---|---|

| High-Temperature Solid-State | 800-900 | 10-24 | 100-500 | 0.5-2.0 | 140-160 |

| Hydroflux Process | 300 | 0.5 | 500-2000 | 1.0-3.0 | 120 |

| Sol-Gel Processing | 450-700 | 5-24 | 15-50 | 2.0-10.0 | 120-150 |

| Hydrothermal Synthesis | 220-240 | 12-48 | 50-200 | 10-40 | 110-140 |

| Combustion Synthesis | 350-850 | 0.1-6 | 15-82 | 0.44-12.0 | 120-160 |

| Aerosol Spray Pyrolysis | 600-1000 | 1-3 | 80-300 | 0.5-3.0 | 136-179 |

| Nanoplate Formation | 180-280 | 6-48 | 200-1000 | 8-60 | 130-160 |

| Fine Particle Synthesis | 150-800 | 0.1-48 | 5-200 | 5-150 | 100-170 |

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 62 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 61 of 62 companies with hazard statement code(s):;

H317 (85.25%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H350 (72.13%): May cause cancer [Danger Carcinogenicity];

H360 (11.48%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

General Manufacturing Information

Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.

Cobalt lithium oxide (CoLiO2): ACTIVE